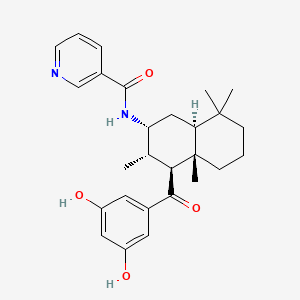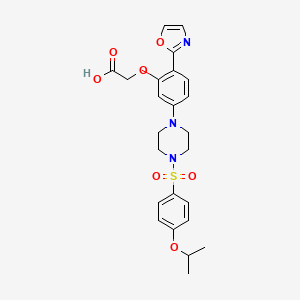
Asapiprant
Overview
Description
ASAPIPRANT, also known as S-555739, is a potent and selective antagonist of the prostaglandin D2 receptor (DP1 receptor). It was developed by Shionogi & Co., Ltd. and has shown significant potential in treating various inflammatory conditions, including allergic rhinitis and asthma . The molecular formula of this compound is C24H27N3O7S, and it exhibits high affinity and selectivity for the DP1 receptor .
Mechanism of Action
Target of Action
Asapiprant is a selective antagonist of the prostaglandin D2 receptor subtype 2 (DP2 receptor) , also known as the CRTh2 receptor . This receptor plays a crucial role in inflammatory processes .
Mode of Action
This compound works by specifically blocking the DP2 receptor . This receptor is implicated in the chemotaxis and activation of certain immune cells like eosinophils, T-helper type 2 (Th2) cells, and basophils . By inhibiting the DP2 receptor, this compound prevents these immune cells from migrating to sites of inflammation and becoming activated .
Biochemical Pathways
The DP2 receptor is involved in the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway released after IgE-mediated mast cell activation . By blocking the DP2 receptor, this compound can interfere with this pathway and reduce the pro-inflammatory effects of PGD2 .
Result of Action
This compound has been shown to have suppressive effects in animal models of allergic diseases . It enhances the antimicrobial activity of circulating neutrophils, elevates levels of reactive oxygen species (ROS) in lung macrophages/monocytes, and improves pulmonary barrier integrity . This reduction in immune cell activity can lead to a decrease in the overall inflammatory response, thereby alleviating symptoms and potentially altering the course of inflammatory diseases .
Action Environment
The efficacy of this compound can be influenced by various environmental factors For instance, the presence of allergens in the environment can trigger the release of PGD2 and activate the DP2 receptor, against which this compound acts.
Biochemical Analysis
Biochemical Properties
Asapiprant acts as an antagonist for the DP1 receptor, a protein that plays a crucial role in the biochemical reactions related to inflammation . By binding to the DP1 receptor, this compound can inhibit the signaling of prostaglandin D2 (PGD2), a major metabolic product of the cyclo-oxygenase pathway . This interaction can potentially suppress the pro-inflammatory effects of PGD2, which are relevant to the pathophysiology of allergic airway disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in animal models of allergic diseases, treatment with this compound resulted in significant suppression of antigen-induced nasal resistance, nasal secretion, and cell infiltration in nasal mucosa . Moreover, this compound-treated mice exhibited enhanced antimicrobial activity in circulating neutrophils and elevated levels of reactive oxygen species (ROS) in lung macrophages/monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DP1 receptor, thereby inhibiting the signaling of PGD2 . This can lead to a reduction in the pro-inflammatory effects of PGD2, contributing to the potential anti-inflammatory therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have significant effects over time. For instance, when orally administered to sheep for 4 days, this compound significantly suppressed antigen-induced nasal resistance . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For example, treatment with 3 and 30 mg/kg of this compound in pigs significantly suppressed nasal secretion . This suggests that the effects of this compound can be dose-dependent.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the signaling of PGD2 . By acting as an antagonist for the DP1 receptor, this compound can inhibit the signaling of PGD2, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a DP1 receptor antagonist, it is likely that this compound interacts with transporters or binding proteins that are involved in the signaling of PGD2 .
Subcellular Localization
As a DP1 receptor antagonist, this compound likely exerts its effects at the locations where the DP1 receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ASAPIPRANT involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route is proprietary, but it generally involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance receptor affinity and selectivity.
- Purification and crystallization to obtain the final product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and minimize impurities.
- Use of industrial-grade reagents and solvents.
- Implementation of stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ASAPIPRANT undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain functional groups to enhance stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Comparison with Similar Compounds
OC000459: Another DP1 receptor antagonist with similar anti-inflammatory properties.
ADC-3680: A selective DP2 receptor antagonist used for treating asthma and allergic rhinitis.
Comparison: ASAPIPRANT is unique in its high selectivity and affinity for the DP1 receptor, which distinguishes it from other similar compounds. Its potent anti-inflammatory effects and potential therapeutic applications make it a valuable addition to the class of prostaglandin receptor antagonists .
Properties
IUPAC Name |
2-[2-(1,3-oxazol-2-yl)-5-[4-(4-propan-2-yloxyphenyl)sulfonylpiperazin-1-yl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7S/c1-17(2)34-19-4-6-20(7-5-19)35(30,31)27-12-10-26(11-13-27)18-3-8-21(24-25-9-14-32-24)22(15-18)33-16-23(28)29/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZNWNTZRWXTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C4=NC=CO4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932372-01-5 | |
| Record name | Asapiprant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932372015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASAPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2LW71CRGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does asapiprant exert its therapeutic effect against infections like Streptococcus pneumoniae?
A1: this compound is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). [, ] By blocking DP1, this compound disrupts the downstream signaling cascade initiated by prostaglandin D2 (PGD2), a molecule involved in inflammatory responses. [, ] In the context of Streptococcus pneumoniae infection, this compound has been shown to enhance the antimicrobial activity of neutrophils in circulation and boost reactive oxygen species (ROS) production in lung macrophages/monocytes. [] This enhanced immune response, coupled with improved pulmonary barrier integrity, helps limit bacterial dissemination from the lungs to the bloodstream. []
Q2: Is this compound effective against viral infections like COVID-19?
A2: Research suggests that this compound might hold therapeutic potential for COVID-19, particularly in older demographics. [, ] Studies using mouse models infected with a mouse-adapted SARS-CoV-2 demonstrated that this compound treatment protected aged mice from severe disease. [, ] The research highlights the role of the PLA2G2D-PGD2/DP1 pathway in age-related COVID-19 severity and suggests DP1 antagonism as a potential therapeutic strategy. [, ]
Q3: Are there any known drug interactions with this compound?
A3: Recent studies utilizing machine learning models identified this compound as a moderate inhibitor of cytochrome P450 2C9 (CYP2C9), a major drug-metabolizing enzyme in the liver. [] This finding suggests a potential for drug-drug interactions, particularly with medications metabolized by CYP2C9. Further research is necessary to determine the clinical relevance of this interaction and potential dosage adjustments required when co-administering this compound with CYP2C9 substrates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



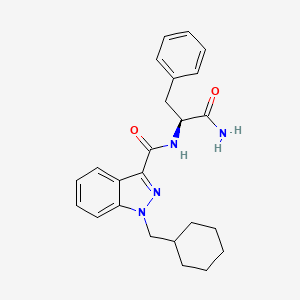
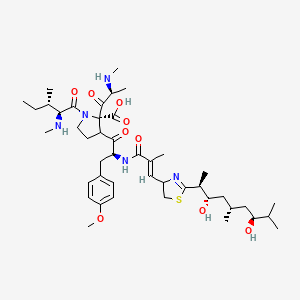
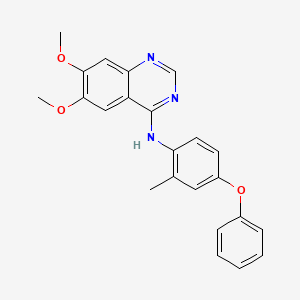
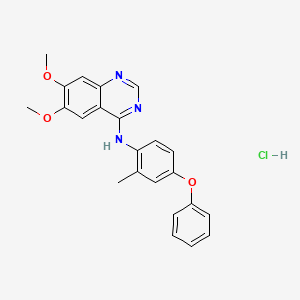

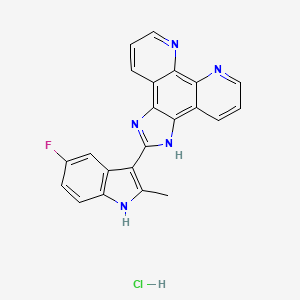
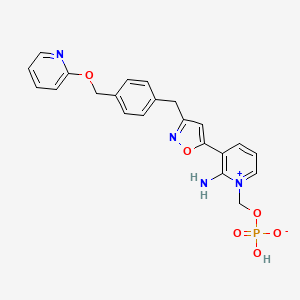
![(2E)-N,N-diethyl-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B605550.png)
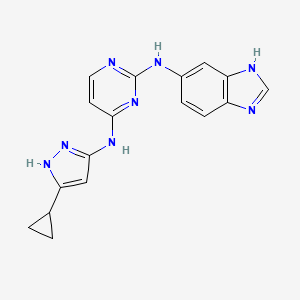

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
